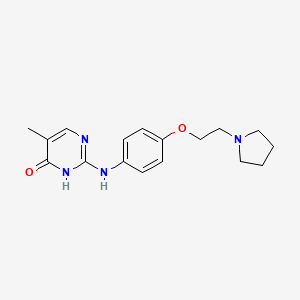

5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one

Description

The compound 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one (CAS: 1138474-61-9) is a pyrimidinone derivative featuring a pyrrolidin-1-yl ethoxy-substituted phenylamino group at the 2-position and a methyl group at the 5-position of the pyrimidin-4(3H)-one core. Its molecular formula is C26H25N5OS, with a molecular weight of 455.58 g/mol . The pyrrolidine ethoxy side chain contributes to its physicochemical properties, likely enhancing solubility in acidic environments due to the tertiary amine’s basicity. This compound has been studied in structural and pharmacological contexts, particularly as a precursor or intermediate in drug discovery, such as kinase inhibitors or bromodomain-targeting agents .

Properties

IUPAC Name |

5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-18-17(20-16(13)22)19-14-4-6-15(7-5-14)23-11-10-21-8-2-3-9-21/h4-7,12H,2-3,8-11H2,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKDMWBKFQHDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705154 | |

| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138473-53-6 | |

| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically starts with the preparation of intermediates

Step 1: Synthesis of the pyrimidine core

Step 2: Introduction of the 5-methyl group

Step 3: Functionalization at the 2-position

Step 4: Coupling with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline Each step involves specific reaction conditions, such as solvent choices, temperatures, and catalysts to drive the reactions efficiently.

Industrial Production Methods

Industrial production often scales up these synthetic steps with slight modifications to improve yields and reduce costs. Automation and process optimizations are typically employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Transformation of specific functional groups to more oxidized forms.

Reduction: Conversion of functional groups to less oxidized forms, often using hydrogenation.

Substitution: Replacement of particular atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation Reagents: Common ones include potassium permanganate or chromium trioxide.

Reduction Reagents: Includes hydrogen gas in the presence of a palladium catalyst.

Substitution Reagents: Often involves nucleophilic substitution reactions, utilizing nucleophiles like sodium methoxide.

Major Products

The specific products formed depend on the reaction type and conditions. Oxidation may yield more oxidized pyrimidine derivatives, while reduction might produce simpler, hydrogenated compounds.

Scientific Research Applications

This compound finds use in:

Chemistry: As a building block for more complex molecules.

Biology: Studying nucleic acid analogs and interactions.

Industry: Used in the synthesis of various fine chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with enzymes or receptors in biological systems. It can bind to specific molecular targets, altering their activity and thus impacting cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

In contrast, the benzo[b]thiophene-fused analogue (CAS 1138474-61-9) adopts a rigid structure, which may enhance selectivity via restricted rotation . The compound from exhibits a non-planar pyrimidine ring due to steric hindrance from the 4-methylphenyl and 4-methylbenzoyl groups, reducing conjugation efficiency but promoting hydrogen bonding .

Biological Activity: The sulfonamide derivative (4PS5 complex) inhibits BRD4 bromodomains, a critical epigenetic target in cancer. Its tert-butyl group and sulfonamide likely improve membrane permeability and solubility compared to the target compound . The cyano-substituted benzo[b]thiophene analogue may engage in π-π interactions with aromatic residues in binding pockets, a feature absent in the target compound .

Physicochemical Properties: The target compound’s molecular weight (455.58) exceeds Lipinski’s rule of five threshold, which may limit oral bioavailability. However, the pyrrolidine group could mitigate this by enhancing solubility via protonation in acidic environments .

Synthetic Considerations :

- The target compound and its benzo[b]thiophene derivative likely share synthetic routes involving Pd-catalyzed coupling for aryl-aryl bond formation, as seen in for imidazo[1,2-a]pyrimidine derivatives .

- The sulfonamide derivative () requires additional steps for sulfonylation and salt formation, increasing synthetic complexity .

Biological Activity

5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one, also known by its CAS number 936092-38-5, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N5O |

| Molecular Weight | 313.40 g/mol |

| CAS Number | 936092-38-5 |

| IUPAC Name | 5-Methyl-N2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidine-2,4-diamine |

The compound exhibits its biological activity primarily through the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased DNA damage in cancer cells, making them more susceptible to apoptosis. This mechanism is particularly relevant in cancers with defective homologous recombination repair pathways.

Anticancer Efficacy

Recent studies have demonstrated that this compound shows significant anticancer properties:

- Cell Viability Assays : In vitro assays on various cancer cell lines, including breast and colon cancer cells, revealed that the compound significantly reduces cell viability. For instance, an IC50 value of approximately 18 µM was reported against human breast cancer cells .

- PARP Inhibition : The compound was shown to inhibit PARP1 activity effectively, with concentrations leading to inhibition percentages ranging from 0.5% to 85.8% across different dosages . This inhibition correlates with increased levels of cleaved PARP and phosphorylated H2AX, indicating enhanced DNA damage response.

- Caspase Activation : The compound also promotes the activation of caspases (specifically CASPASE 3/7), which are crucial for executing apoptosis in cells .

Case Studies

A notable study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Summary of Findings

The biological activity of this compound suggests a promising role as a therapeutic agent in cancer treatment due to its ability to inhibit key DNA repair mechanisms and induce apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.